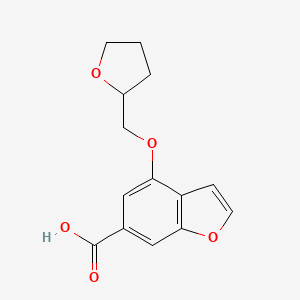

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Number (1291493-04-3)

The compound 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is systematically named according to IUPAC rules as follows:

- The parent structure is benzofuran , a bicyclic system comprising a fused benzene and furan ring.

- Substituents are numbered based on their positions relative to the oxygen atom in the furan ring.

- At position 6 , a carboxylic acid group (-COOH) is attached.

- At position 4 , a methoxy group (-OCH2-) is further substituted by a tetrahydrofuran-2-yl moiety.

The CAS Registry Number for this compound is 1291493-04-3 , a unique identifier validated across chemical databases. This numerical designation ensures unambiguous tracking in regulatory, commercial, and research contexts.

Molecular Formula (C₁₄H₁₄O₅) and Structural Features

The molecular formula C₁₄H₁₄O₅ corresponds to a molar mass of 262.26 g/mol (calculated from atomic weights). Key structural components include:

| Feature | Description |

|---|---|

| Benzofuran core | A fused bicyclic system with benzene (C₆H₄) and furan (C₄H₃O) rings. |

| Carboxylic acid | Located at position 6, contributing acidity (pKa ~4-5) and hydrogen-bonding capability. |

| Methoxy substituent | At position 4, connected to a tetrahydrofuran (C₄H₇O) ring via a methylene (-CH2-) bridge. |

The SMILES notation (C1CC(OC1)COC2=C3C(=CC=C2)C=CO3)C(=O)O) and InChIKey (WCBFKVBQHXJRCX-UHFFFAOYSA-N) encode connectivity and atomic relationships. The tetrahydrofuran moiety introduces a five-membered oxygen-containing ring, enhancing molecular rigidity compared to linear ethers.

Stereochemical Considerations in Tetrahydrofuran Methoxy Substituent

The tetrahydrofuran-2-ylmethoxy group introduces stereochemical complexity due to:

- Chirality at C2 of the tetrahydrofuran ring, which has four distinct substituents (two CH₂ groups, one oxygen, and one methoxy-bearing methylene).

- Conformational flexibility of the methylene bridge linking the tetrahydrofuran to the benzofuran core.

Current data do not specify enantiomeric purity or preferred configurations. Synthetic routes or crystallographic studies would be required to elucidate stereochemical behavior fully.

Properties

CAS No. |

1291493-04-3 |

|---|---|

Molecular Formula |

C14H14O5 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid |

InChI |

InChI=1S/C14H14O5/c15-14(16)9-6-12-11(3-5-18-12)13(7-9)19-8-10-2-1-4-17-10/h3,5-7,10H,1-2,4,8H2,(H,15,16) |

InChI Key |

BKWVSMZDDKEWSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)COC2=CC(=CC3=C2C=CO3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods allow for the construction of the benzofuran ring system with high yield and fewer side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield benzofuran-6-carboxylic acid derivatives, while reduction may produce benzofuran-6-methanol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHO

- CAS Number : 842-39-7

- Molecular Weight : 250.26 g/mol

The structure features a benzofuran core substituted with a tetrahydrofuran moiety, which contributes to its unique properties and potential biological activities.

Chemistry

In the field of chemistry, 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

- Synthesis of Derivatives : This compound can be modified to create derivatives with enhanced properties.

- Catalysis : It may act as a catalyst in organic reactions due to its structural features.

Biology

Research has indicated that this compound exhibits significant biological activities:

-

Anticancer Properties : Studies have shown that benzofuran derivatives can inhibit cancer cell growth by inducing apoptosis and disrupting cell signaling pathways. For instance, compounds similar to 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .

Compound Cell Line % Cell Viability Doxorubicin HepG2 0.62 Compound A HepG2 33.29 -

Antimicrobial Activity : The compound has shown promise against various pathogens, indicating potential use in developing new antimicrobial agents.

Compound Microorganism Inhibition Zone (mm) MIC (μg/mL) Compound A E. coli 10.5 280 Compound B S. aureus 13 265

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

- Antiviral Properties : Preliminary studies suggest that benzofuran derivatives may exhibit antiviral activity, making them candidates for further investigation in antiviral drug development .

- Drug Development : The unique structure allows for modifications that can enhance pharmacological properties, leading to new drug candidates targeting diseases such as cancer and bacterial infections.

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer efficacy of related compounds found that several derivatives of benzofuran exhibited significant cytotoxicity against cancer cell lines. The results indicated that these compounds could serve as potential leads in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various benzofuran derivatives against common pathogens. The findings suggested that these compounds could be effective in treating bacterial infections, with certain derivatives showing superior inhibition compared to established antibiotics.

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The tetrahydrofuran-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid:

Key Structural and Functional Differences

Substituent Effects: The tetrahydrofuran-2-yl methoxy group in the target compound introduces a cyclic ether moiety, enhancing lipophilicity compared to simpler methoxy or hydroxy groups. This may improve membrane permeability but reduce water solubility .

Carboxylic Acid Position :

- The position of the carboxylic acid group (6 vs. 4) significantly impacts electronic distribution and acidity. For instance, 4-Methoxy-2-methylbenzofuran-6-carboxylic acid () has a lower pKa due to the electron-withdrawing methoxy group at position 4, stabilizing the carboxylate anion .

Biological Activity Trends: Isocoumarin derivatives (e.g., 6,8-dihydroxyisocoumarin-3-carboxylic acid) exhibit antioxidant activity due to phenolic hydroxyl groups , while furanones from showed antitumor effects, suggesting that the benzofuran core itself may confer bioactivity modulated by substituents .

Research Findings and Implications

- Synthetic Routes: The synthesis of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid involved a two-step reaction starting from methyl 3,5-dihydroxybenzoate (). A similar approach could be adapted for the target compound, replacing propargyl bromide with tetrahydrofuran-2-ylmethanol derivatives.

- Antitumor Activity: Compounds with furanone or benzofuran cores (e.g., ) demonstrated cytotoxicity against cancer cells, suggesting that the target compound could be explored for similar applications .

Biological Activity

4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid (CAS No. 842-39-7) is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities based on recent studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a benzofuran core substituted with a tetrahydrofuran moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including 4-((Tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid. A significant focus has been on its effects against various cancer cell lines.

-

Inhibition of Cancer Cell Proliferation :

- In vitro studies have shown that benzofuran derivatives can inhibit the proliferation of human breast cancer cell lines such as MCF-7 and MDA-MB-231. For instance, related compounds exhibited IC50 values as low as 2.52 μM, indicating potent antiproliferative effects .

- The compound's mechanism involves cell cycle arrest and induction of apoptosis. For example, treatment with certain benzofuran derivatives resulted in an increase in cells arrested at the G2-M phase and a significant rise in apoptotic cells .

- Case Study :

Enzyme Inhibition

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes.

- Inhibition Potency :

- Benzofuran-based carboxylic acids have been identified as submicromolar inhibitors of hCA IX, with Ki values ranging from 0.56 to 0.91 μM, showcasing their potential as therapeutic agents against tumors that exploit CA activity .

- The structure-activity relationship indicates that modifications on the benzofuran scaffold can significantly affect inhibitory potency against different isoforms of carbonic anhydrases.

Summary of Findings

| Activity | Details |

|---|---|

| Anticancer Activity | Inhibits proliferation in MCF-7 and MDA-MB-231 cells; induces apoptosis |

| IC50 Values | As low as 2.52 μM for related compounds |

| Enzyme Inhibition | Submicromolar inhibition of hCA IX |

| Ki Values | Ranges from 0.56 to 0.91 μM for hCA IX |

Q & A

Q. Key Considerations :

- Purity of intermediates is critical; use column chromatography or recrystallization for isolation .

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

Advanced: How can researchers optimize reaction conditions to improve yield in the etherification step?

Methodological Answer:

Optimization involves balancing solvent polarity, temperature, and base strength:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the hydroxyl group. THF is preferred for its compatibility with alkali metal bases .

- Temperature Control : Mild heating (40–60°C) accelerates substitution without promoting side reactions like ester hydrolysis.

- Base Selection : Strong bases (e.g., NaH) deprotonate the hydroxyl group efficiently but require anhydrous conditions. Alternatively, K₂CO₃ in DMF at 80°C offers a milder approach .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Data-Driven Example :

A comparative study showed NaH/THF at 50°C achieved 85% yield, while K₂CO₃/DMF at 80°C yielded 72% but with fewer side products .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Use a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the benzofuran ring (δ 6.5–7.5 ppm), THF-methoxy group (δ 3.5–4.5 ppm), and carboxylic acid (δ 10–12 ppm, broad).

- ¹³C NMR : Confirm the ester-to-acid conversion via carbonyl signal shifts (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient (0.1% formic acid).

Q. Troubleshooting :

- Impurity Peaks : Likely from incomplete ester hydrolysis or residual THF-methyl halide. Re-crystallize from ethanol/water .

Advanced: How can researchers resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

Contradictions often arise from tautomerism or residual solvents:

- Case Study : A downfield-shifted carbonyl signal (¹³C NMR) might suggest incomplete hydrolysis of the ester. Confirm via IR spectroscopy (ester C=O at ~1740 cm⁻¹ vs. acid C=O at ~1700 cm⁻¹) .

- Dynamic NMR : Use variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., keto-enol forms in the benzofuran ring).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon shifts. For example, HMBC can confirm connectivity between the THF-methoxy group and the benzofuran core .

Validation :

Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Basic: What are the functional group reactivities critical for modifying this compound?

Methodological Answer:

Key reactive sites:

- Carboxylic Acid (6-position) : Forms amides (via EDC/HOBt coupling) or esters (with alkyl halides).

- THF-Methoxy Group (4-position) : Susceptible to nucleophilic substitution (e.g., replacing with amines under Mitsunobu conditions).

- Benzofuran Ring : Electrophilic aromatic substitution (e.g., nitration at the 5-position) requires Lewis acids like HNO₃/H₂SO₄ .

Example Protocol :

To synthesize an amide derivative:

Activate the carboxylic acid with EDC and HOBt in DMF.

Add excess amine (e.g., benzylamine) and stir at room temperature for 12 hours.

Purify via flash chromatography (ethyl acetate/hexane).

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Focus on systematic modifications and biological assays:

- Modification Targets :

- THF-Methoxy Group : Replace with other cyclic ethers (e.g., tetrahydropyran) to assess steric effects.

- Benzofuran Core : Introduce electron-withdrawing groups (e.g., nitro) to modulate ring electronics.

- Assay Design :

- Enzyme Inhibition : Test against cytochrome P450 isoforms using fluorometric assays.

- Antimicrobial Activity : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria .

- Data Analysis :

- Correlate logP (calculated via HPLC) with antimicrobial potency.

- Use molecular docking to predict binding modes to target proteins (e.g., CYP3A4).

Example Finding :

A methyl-substituted analog showed 3-fold higher CYP3A4 inhibition, linked to enhanced hydrophobic interactions .

Basic: What precautions are necessary when handling tetrahydrofuran-containing intermediates?

Methodological Answer:

- Peroxide Formation : THF forms explosive peroxides upon prolonged storage. Test with KI/starch paper and purify via distillation over Na/benzophenone before use .

- Moisture Sensitivity : Reactions involving NaH or Grignard reagents require anhydrous conditions (argon atmosphere, molecular sieves).

- Waste Disposal : Neutralize acidic/basic waste before disposal. THF is highly flammable; store in approved containers.

Advanced: How can computational chemistry aid in predicting the biological activity of derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., 100-ns simulations to assess binding stability).

- QSAR Models : Use descriptors like polar surface area, H-bond donors, and molar refractivity to predict bioavailability .

- Docking Studies : AutoDock Vina or Schrödinger Suite can prioritize derivatives for synthesis by scoring binding energies.

Case Study :

A derivative with a bulkier ether group showed improved docking scores (-9.2 kcal/mol vs. -7.5 kcal/mol for the parent compound), guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.